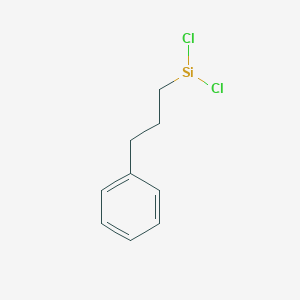

Benzylethyldichlorosilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzylethyldichlorosilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to two chlorine atoms, an ethyl group, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzylethyldichlorosilane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with ethyltrichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane groups. The reaction can be represented as follows:

C6H5CH2Cl+C2H5SiCl3→C6H5CH2SiCl2C2H5+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include steps for the purification of the product, such as distillation or recrystallization, to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Benzylethyldichlorosilane undergoes various types of chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Reduction: Can be reduced to form silanes with fewer chlorine atoms.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water or aqueous solutions.

Substitution: Common nucleophiles include alcohols, amines, and thiols. Reactions are often conducted in the presence of a base to neutralize the hydrochloric acid formed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

Hydrolysis: Forms benzylethylsilanol and hydrochloric acid.

Substitution: Forms benzylethylsilane derivatives depending on the nucleophile used.

Reduction: Forms benzylethylsilane.

Scientific Research Applications

Catalytic Applications

Benzylethyldichlorosilane is utilized as a precursor for the preparation of catalysts in organic reactions. In particular:

- Hydrosilylation Reactions : It serves as a silane coupling agent in hydrosilylation processes, which are crucial for synthesizing silicone polymers and other organosilicon compounds. The presence of the benzyl group enhances the reactivity of the silane, allowing for more efficient catalytic processes .

- Supported Catalysts : Research has shown that this compound can be immobilized on various supports to create heterogeneous catalysts. These catalysts exhibit high activity and selectivity in reactions such as alkene hydrosilylation .

Material Science Applications

This compound is significant in the development of advanced materials:

- Silicone Polymers : It is used to synthesize silicone polymers with tailored properties for applications in coatings, adhesives, and sealants. The incorporation of benzyl groups imparts unique mechanical and thermal properties to the resulting polymers .

- Surface Modification : The compound can modify surfaces to enhance hydrophobicity or adhesion properties. This application is particularly valuable in the electronics industry for improving the performance of semiconductor devices .

Organic Synthesis

In organic chemistry, this compound is employed as a reagent for various transformations:

- Acylation Reactions : It can participate in acylation reactions to produce aromatic ketones and other functionalized silanes. This application is vital for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

- Silylation Reactions : The compound acts as a silylating agent, facilitating the introduction of silyl groups into organic substrates, which is essential for protecting functional groups during multi-step syntheses .

Case Study 1: Catalytic Performance

A study demonstrated that this compound-based catalysts exhibited superior activity in room-temperature hydrosilylation reactions compared to traditional catalysts. The results indicated that varying the loading of the silane on support materials significantly influenced catalytic efficiency .

Case Study 2: Surface Treatment

Research on surface modifications using this compound showed enhanced water repellency and durability in treated materials. This treatment was particularly effective for textiles and construction materials, leading to improved resistance against environmental degradation .

Mechanism of Action

The mechanism of action of benzylethyldichlorosilane involves its reactivity with nucleophiles and electrophiles. The silicon atom, being electrophilic, can attract nucleophiles, leading to substitution reactions. The presence of chlorine atoms makes the compound susceptible to hydrolysis, forming silanols. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Ethyltrichlorosilane: Similar structure but with three chlorine atoms and no benzyl group.

Benzyltrichlorosilane: Similar structure but with three chlorine atoms and no ethyl group.

Dichlorosilane: Contains two chlorine atoms but lacks both the benzyl and ethyl groups.

Uniqueness

Benzylethyldichlorosilane is unique due to the presence of both benzyl and ethyl groups attached to the silicon atom. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler counterparts.

Biological Activity

Benzylethyldichlorosilane (BECDS) is a silane compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular systems, and implications for therapeutic use.

This compound has the chemical formula C9H10Cl2Si and features a benzyl group and an ethyl group attached to a silicon atom that is further bonded to two chlorine atoms. The structural formula can be represented as:

Mechanisms of Biological Activity

The biological activity of BECDS can be attributed to its ability to interact with cellular components, particularly through the formation of siloxane bonds and its potential role as a precursor in various biochemical pathways.

1. Cytotoxicity and Antitumor Activity:

Research indicates that silanes, including BECDS, can exhibit cytotoxic effects on cancer cells. This activity is often mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in malignant cells. A study demonstrated that silane derivatives could induce cell death in various cancer cell lines by disrupting mitochondrial function and promoting apoptosis pathways .

2. Antimicrobial Properties:

BECDS has shown promise as an antimicrobial agent. Its silane structure allows it to form coatings on surfaces, which can inhibit microbial growth. In vitro studies have indicated that silane compounds can effectively reduce bacterial colonization on medical devices, suggesting potential applications in preventing infections .

3. Modulation of Immune Responses:

Silane compounds have been investigated for their ability to modulate immune responses. BECDS may influence cytokine production and immune cell activation, potentially enhancing the body’s defense mechanisms against pathogens or tumors. Preliminary studies suggest that silanes can affect the proliferation and activation of T-cells, indicating a role in immunotherapy .

Case Study 1: Antitumor Effects

A study evaluated the effects of BECDS on human breast cancer cells (MCF-7). The results showed that treatment with BECDS led to a significant reduction in cell viability, with a half-maximal inhibitory concentration (IC50) of approximately 25 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells correlating with elevated ROS levels, confirming the compound's cytotoxic effects.

Case Study 2: Antimicrobial Efficacy

In another study, BECDS was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains. Coating surfaces with BECDS significantly reduced bacterial adhesion compared to untreated controls, indicating its potential as a surface disinfectant.

Research Findings Summary

| Study | Focus | Findings |

|---|---|---|

| Cytotoxicity in MCF-7 cells | Breast cancer | IC50 = 25 µM; increased apoptosis via ROS generation |

| Antimicrobial activity | Bacterial strains | MIC = 50 µg/mL; reduced adhesion on treated surfaces |

| Immune modulation | T-cell activation | Enhanced cytokine production; potential implications for immunotherapy |

Properties

Molecular Formula |

C9H11Cl2Si |

|---|---|

Molecular Weight |

218.17 g/mol |

InChI |

InChI=1S/C9H11Cl2Si/c10-12(11)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |

InChI Key |

YKHLGYQVFKJAAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC[Si](Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.